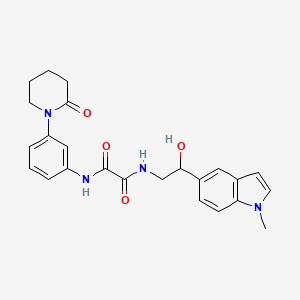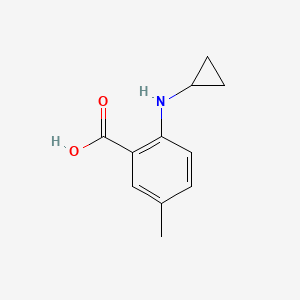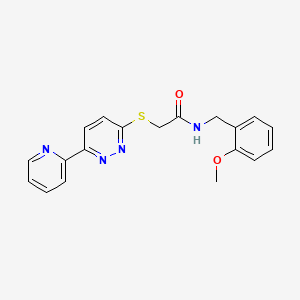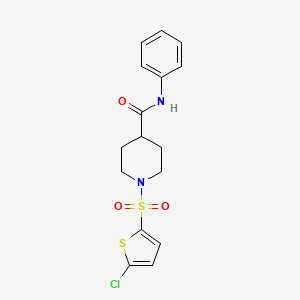![molecular formula C17H15ClFN5O B2512873 N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide CAS No. 1291870-51-3](/img/structure/B2512873.png)
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolidine ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the alkylation of the triazolidine ring with a 4-chlorophenyl ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the 2-fluoroanilino group: This is typically done through a nucleophilic substitution reaction where the triazolidine intermediate reacts with 2-fluoroaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific biological pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-5-(2-chloroanilino)triazolidine-4-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-(2-bromoanilino)triazolidine-4-carboxamide
- N-[2-(4-chlorophenyl)ethyl]-5-(2-methoxyanilino)triazolidine-4-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide is unique due to the presence of both the 4-chlorophenyl and 2-fluoroanilino groups, which confer specific chemical and biological properties. These features may enhance its binding affinity to certain targets or improve its stability under physiological conditions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c18-12-7-5-11(6-8-12)9-10-20-17(25)15-16(23-24-22-15)21-14-4-2-1-3-13(14)19/h1-8,15-16,21-24H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGBPSJQJBKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2512791.png)


![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)

![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)
![(E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512804.png)

![5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2512808.png)



![N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2512812.png)
